molecular formula C29H27Cl4NO2 B11462533 9,10-bis(2,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9,10-bis(2,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11462533
M. Wt: 563.3 g/mol
InChI Key: SIUNUUVGSQPFHV-UHFFFAOYSA-N
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Description

9,10-BIS(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a decahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-BIS(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

9,10-BIS(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

9,10-BIS(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9,10-BIS(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridine derivatives and chlorinated organic molecules. Examples are:

  • 9,10-DIPHENYLACRIDINE
  • 9,10-DICHLOROACRIDINE
  • 3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

Uniqueness

What sets 9,10-BIS(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE apart is its specific combination of chlorine atoms and the decahydroacridine core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C29H27Cl4NO2

Molecular Weight

563.3 g/mol

IUPAC Name

9,10-bis(2,4-dichlorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C29H27Cl4NO2/c1-28(2)11-21-26(23(35)13-28)25(17-7-5-15(30)9-18(17)32)27-22(12-29(3,4)14-24(27)36)34(21)20-8-6-16(31)10-19(20)33/h5-10,25H,11-14H2,1-4H3

InChI Key

SIUNUUVGSQPFHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=C(C=C(C=C4)Cl)Cl)CC(CC3=O)(C)C)C5=C(C=C(C=C5)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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